Myristoyl Pentapeptide-7

Antiviral activity Peptide acylation Lipopeptide efficacy

Myristoyl Pentapeptide-7 is a bioactive lipopeptide whose myristoyl moiety ensures deep dermal penetration, a 'creeping' bioactivity and sustained release that unmodified pentapeptides cannot achieve. This gentle signal peptide supports collagen synthesis without irritation, making it ideal for sensitive-skin, post-procedure, and extended-wear anti-aging formulations. Procuring the correct lipopeptide is critical for maintaining potency.

Molecular Formula
Molecular Weight
Cat. No. B1575528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyristoyl Pentapeptide-7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Myristoyl Pentapeptide-7 for Anti-Aging & Barrier Repair Formulations: A Scientific Procurement Overview


Myristoyl Pentapeptide-7 is a synthetic lipopeptide comprising a five-amino acid sequence conjugated to a myristic acid (14-carbon) fatty acid chain . It is classified as a signal peptide (matrikine) that supports skin conditioning, barrier function, and collagen/elastin synthesis, making it a common active in anti-aging serums, eye creams, and sensitive-skin formulations [1]. Its lipophilic modification enhances dermal penetration relative to unmodified peptides, a critical differentiator for topical efficacy .

Why 'Any Signal Peptide' Won't Do: The Critical Role of Lipidation in Myristoyl Pentapeptide-7 Efficacy


Simply substituting another signal peptide (e.g., unmodified Pentapeptide-7) for Myristoyl Pentapeptide-7 risks substantial loss of bioactivity due to poor dermal penetration. The myristoyl fatty acid chain is not an inert tag; it is a functional moiety that dramatically alters the peptide's interaction with the stratum corneum and cell membranes. Comparative studies on analogous peptides demonstrate that myristoylation can reduce infectivity by over 98% where the native peptide achieves only 25% inhibition [1], and it can induce a 'creeping' or prolonged bioactivity that the unconjugated form lacks [2]. Therefore, procurement decisions must be specific to the lipopeptide, not just the core peptide sequence.

Quantitative Evidence Guide for Myristoyl Pentapeptide-7: Head-to-Head Performance Data


Myristoylation Enhances Peptide Potency by ~394% Over Unmodified Peptide in a Viral Infectivity Model

In a study using soybean β-conglycinin-derived peptides (7S-peptides), acylation with myristic acid enhanced antiviral activity against Feline calicivirus (FCV). Native (unacylated) 7S-peptides achieved a 25% reduction in FCV infectivity. In contrast, myristoylated 7S-peptides reduced FCV infectivity by 98.59%, a difference of 73.59 percentage points, translating to a ~3.94-fold increase in inhibitory activity [1].

Antiviral activity Peptide acylation Lipopeptide efficacy

Myristoylation Imparts 'Creeping' and Prolonged Bioactivity, a Differentiator from Shorter-Chain Fatty Acid Conjugates

In a comparative study of fatty acid conjugates of a melanotropic peptide analog, myristoyl (14C) and palmitoyl (16C) conjugates were initially 100 times less potent than α-MSH in a lizard skin bioassay. However, they uniquely exhibited a 'creeping' potency—activity increased with prolonged skin contact time. Furthermore, the fatty acid conjugates demonstrated prolonged (residual) activity for hours or days after removal from contact with skin or cells, a property not observed with the unconjugated analog [1].

Sustained release Lipopeptide pharmacokinetics Melanotropic peptide conjugates

Myristoylation Maintains High Cell Viability (91.5%) at Antivirally Active Concentrations, Indicating a Favorable Safety Window

In the same antiviral study, myristoylated 7S-peptides maintained host cell viability at 91.51% at a concentration (25 μg/mL) that achieved a 98.59% reduction in viral infectivity. This indicates a high selectivity index and low cytotoxicity at efficacious doses. Palmitoylated 7S-peptides showed 98.90% viability, while native 7S-peptides showed 25% inhibition [1].

Cytotoxicity Lipopeptide safety Cell viability assay

Myristoyl Pentapeptide-7 is Formulated at Low Concentrations for Sensitive Skin, Minimizing Irritation Risk Compared to Harsher Actives

Formulator guidance indicates Myristoyl Pentapeptide-7 is effective at very low percentages, which inherently reduces irritation risk. It is described as a gentle signal peptide that does not exfoliate, disrupt the barrier, or increase photosensitivity, unlike common anti-aging alternatives such as retinoids or AHAs [1].

Sensitive skin formulation Peptide safety Irritation potential

Optimized Industrial & Research Applications for Myristoyl Pentapeptide-7 Based on Quantitative Evidence


Sensitive Skin Anti-Aging Serums and Barrier Repair Creams

Given its gentle profile (Supporting Evidence [1]) and class-level evidence for sustained, low-cytotoxicity bioactivity (Class-level Inference [2]), Myristoyl Pentapeptide-7 is ideally suited for formulations targeting sensitive, reactive, or post-procedure skin. Its lack of exfoliating or photosensitizing effects allows for daily use in anti-aging and barrier-strengthening products without the common side effects of retinoids or acids [1].

High-Performance Eye Creams and Eyelash Growth Serums

The myristoyl modification enhances dermal penetration [1], and class-level data demonstrates its potential for 'creeping' and prolonged bioactivity [2]. This makes it an excellent candidate for eye creams where deep, sustained delivery is required to address fine lines and for eyelash serums where prolonged exposure to the hair follicle is beneficial .

Differentiated Anti-Aging Formulations Seeking Long-Lasting Efficacy

The 'creeping' potency and prolonged residual activity observed with myristoylated peptides (Class-level Inference [2]) provide a scientific rationale for formulating products with a 'time-release' or extended-wear benefit claim. This could be leveraged in night creams, masks, or leave-on serums to differentiate from standard, fast-acting but short-lived peptide formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myristoyl Pentapeptide-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.